3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Vue d'ensemble

Description

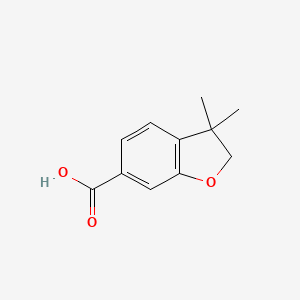

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 6-position of the benzofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to construct the benzofuran ring system . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also a viable strategy for synthesizing benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is characterized by:

- Chemical Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Structure : Contains two methyl groups at the 3-position and a carboxylic acid group at the 6-position of the benzofuran ring.

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex benzofuran derivatives with potential biological activities. These derivatives can be utilized in various chemical reactions to explore new compounds with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi (MIC values ranging from 50 to 200 μg/mL) .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential in treating various diseases:

- Anticancer Properties : In vivo studies have demonstrated that benzofuran derivatives can inhibit tumor growth effectively. For example, modifications at specific positions on the benzofuran structure have been linked to increased potency against cancer cell lines .

- Cardiac Function Studies : Investigations into its electrophysiological properties revealed its ability to modulate cardiac function by slowing conduction velocity in cardiac tissues .

Industry

- Material Science : The unique chemical properties of this compound make it valuable in developing new materials such as polymers and dyes.

Case Studies

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the carboxylic acid group at the 6-position.

3-Methyl-2,3-dihydrobenzofuran: Similar to 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid but with only one methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of both the dimethyl groups at the 3-position and the carboxylic acid group at the 6-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with a carboxylic acid functional group, which is critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of NF-κB Activity : Studies have shown that derivatives of benzofuran compounds can inhibit NF-κB translocation to the nucleus in activated macrophages. This inhibition is associated with reduced inflammation and cancer cell proliferation .

- Modulation of Cannabinoid Receptors : Similar compounds have been identified as selective agonists for cannabinoid receptor 2 (CB2), suggesting a potential role in pain management and anti-inflammatory responses .

- Effects on B-cell Activation : The compound may influence B-cell receptor signaling pathways, potentially impacting immune responses and inflammatory diseases .

Anticancer Properties

A significant body of research has focused on the anticancer potential of benzofuran derivatives. The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | ACHN (renal) | <10 | NF-κB inhibition |

| HCT15 (colon) | <10 | NF-κB inhibition | |

| MM231 (breast) | <10 | NF-κB inhibition | |

| NUGC-3 (gastric) | <10 | NF-κB inhibition | |

| NCI-H23 (lung) | <10 | NF-κB inhibition | |

| PC-3 (prostate) | <10 | NF-κB inhibition |

These findings indicate that the compound exhibits potent cytotoxicity across various cancer cell lines, primarily through the inhibition of NF-κB activity.

Neuropathic Pain Management

In vivo studies have explored the use of benzofuran derivatives in models of neuropathic pain. For instance, compounds similar to this compound were evaluated in paclitaxel-induced neuropathy models in rats. The results demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Case Studies

- Anticancer Activity : A study conducted on a series of benzofuran derivatives indicated that those with modifications at the carboxylic acid position exhibited enhanced anticancer properties. The lead compound from this series showed remarkable efficacy against multiple cancer types while minimizing toxicity .

- Inflammation Models : In animal models simulating inflammatory conditions, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved overall health indicators .

Propriétés

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.